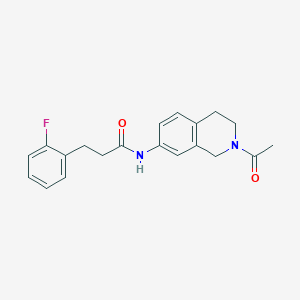

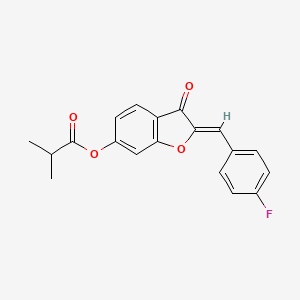

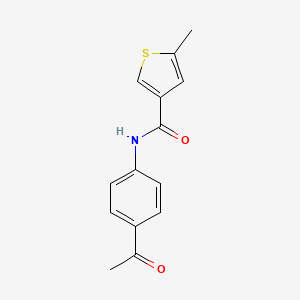

(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While the exact synthesis of “(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate” is not directly available, related compounds have been synthesized through methodologies that could be adapted for this compound. For example, palladium-catalyzed cycloisomerization of 2-alkynylbenzyl alcohols under neutral conditions has been reported as a versatile method for the synthesis of dihydroisobenzofurans and isochromenes, which share structural similarities with the target compound (Gabriele et al., 2003). Additionally, the synthesis of related fluorobenzoyl and isobenzofuran compounds employing strategies like nucleophilic substitution and Knoevenagel condensation suggests a potential pathway for synthesizing the compound (Pansare Dattatraya & Shinde Devanand, 2015).

Molecular Structure Analysis

Studies on similar compounds have employed various spectroscopic techniques to elucidate their molecular structures. For instance, the structure and vibrational spectra of closely related molecules have been thoroughly investigated using DFT and HF methods, providing insights into conformational stability and electronic properties (E. Taşal & Mustafa Kumalar, 2012). Such analyses are crucial for understanding the molecular geometry, electronic distribution, and potential reactive sites of the compound.

Chemical Reactions and Properties

The chemical behavior of benzofuran derivatives often involves reactions at the furan ring or the substituents attached to the benzene and furan rings. For example, cycloaddition reactions and transformations involving fluorine atoms have been documented for benzofuran and isobenzofuran compounds, highlighting the reactivity of such moieties and the potential for diverse chemical modifications (M. Novikov et al., 2005).

Applications De Recherche Scientifique

Synthesis and Biological Activity

Compounds with structures similar to "(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate" have been synthesized and evaluated for various biological activities. For instance, derivatives of imidazolyl acetic acid, which share a similar approach to combining aromatic functionalities with bioactive cores, were synthesized and tested for anti-inflammatory and analgesic activities. These compounds showed significant activities in models of carrageenan-induced rat paw edema and writhing test in albino mice (Khalifa & Abdelbaky, 2008). Additionally, compounds with fluorine substitution and benzofuran rings have been associated with antimicrobial activities, suggesting a potential application of "(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate" in developing antimicrobial agents (PansareDattatraya & Devan, 2015).

Anticancer Potential

Research on fluorine-containing compounds, similar in structure or reactivity to the compound , has demonstrated potential anticancer activities. The presence of fluorobenzyl and benzofuran functionalities has been explored for their ability to inhibit cancer cell growth, highlighting the relevance of these structural motifs in designing anticancer agents. A study on fluorine compounds containing isoxazolylamino and phosphonate groups revealed moderate anticancer activity in vitro, suggesting a possible application area for "(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate" in cancer research (Song et al., 2005).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FO4/c1-11(2)19(22)23-14-7-8-15-16(10-14)24-17(18(15)21)9-12-3-5-13(20)6-4-12/h3-11H,1-2H3/b17-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORINEUDVKSFJK-MFOYZWKCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)F)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)F)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

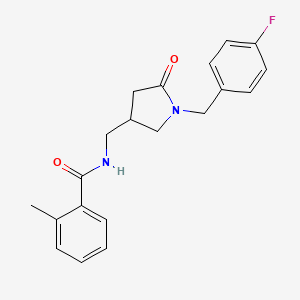

![1-(6-phenoxypyrimidin-4-yl)-N-[4-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2480636.png)

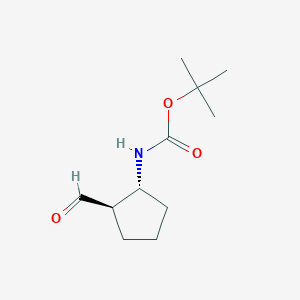

![4-[2-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2480645.png)

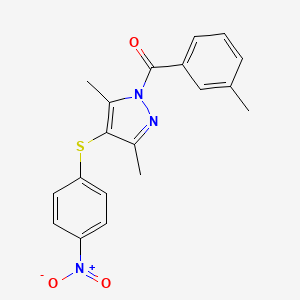

![3-[4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]-1-methyl-N-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2480651.png)